3,4-Dimethoxy-benzoic acid pyridin-2-ylmethylene-hydrazide
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Overview
Description
3,4-Dimethoxy-benzoic acid pyridin-2-ylmethylene-hydrazide is a chemical compound with the molecular formula C15H15N3O3 and a molecular weight of 285.305 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety substituted with two methoxy groups and a hydrazide linkage to a pyridine ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3,4-Dimethoxy-benzoic acid pyridin-2-ylmethylene-hydrazide typically involves the condensation of 3,4-dimethoxybenzoic acid with pyridine-2-carboxaldehyde in the presence of hydrazine hydrate . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis procedures while ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
3,4-Dimethoxy-benzoic acid pyridin-2-ylmethylene-hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The methoxy groups on the benzoic acid moiety can undergo nucleophilic substitution reactions, where they are replaced by other functional groups such as halogens or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, methanol, dichloromethane), and controlled temperatures to optimize reaction rates and yields.
Scientific Research Applications
3,4-Dimethoxy-benzoic acid pyridin-2-ylmethylene-hydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: While not widely used in industrial applications, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-benzoic acid pyridin-2-ylmethylene-hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Additionally, the methoxy groups and pyridine ring contribute to its overall reactivity and ability to interact with biological molecules.
Comparison with Similar Compounds
3,4-Dimethoxy-benzoic acid pyridin-2-ylmethylene-hydrazide can be compared with other similar compounds, such as:
3,4-Dimethoxybenzoic acid: This compound lacks the hydrazide and pyridine moieties, making it less reactive in certain chemical reactions.
Pyridine-2-carboxaldehyde: This compound is a precursor in the synthesis of this compound and has different chemical properties due to the absence of the benzoic acid and hydrazide groups.
3,4-Dimethoxybenzylidenehydrazide:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15N3O3 |
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Molecular Weight |
285.30 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C15H15N3O3/c1-20-13-7-6-11(9-14(13)21-2)15(19)18-17-10-12-5-3-4-8-16-12/h3-10H,1-2H3,(H,18,19)/b17-10+ |
InChI Key |
MYLOBKXARXXTLZ-LICLKQGHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CC=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CC=N2)OC |
Origin of Product |
United States |
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